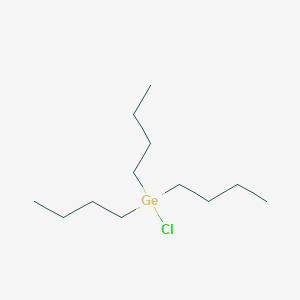

Germane, tributylchloro-

説明

Contextualization of Organogermanium Compounds in Contemporary Chemical Research

In the landscape of modern chemical research, organogermanium compounds are gaining significant attention for their diverse and promising applications. wiley-vch.dewiley.com While historically less explored than their silicon and tin counterparts, primarily due to the higher cost of germanium, recent advancements have propelled them to the forefront of various scientific fields. wikipedia.org

Contemporary research is actively exploring the use of organogermanium compounds in several key areas:

Materials Science: These compounds are integral to the electronics industry, particularly in the fabrication of semiconductors and optoelectronic devices, owing to their distinct electronic properties. htfmarketintelligence.com Researchers are investigating their potential in high-performance transistors and light-emitting diodes (LEDs). htfmarketintelligence.com Furthermore, organogermanium polymers are being studied for their semiconducting properties, especially when doped with other elements. paperpublications.org

Organic Synthesis: Organogermanium compounds serve as versatile building blocks for creating complex and highly functionalized organic molecules. acs.org They exhibit unique reactivity in cross-coupling reactions, a fundamental tool in modern organic synthesis, often showing enhanced reactivity and selectivity compared to organosilicon or organoboron analogs. wikipedia.orgwikipedia.org Their stability and unique reactivity profile make them valuable intermediates in the synthesis of novel organic structures. acs.org

Medicinal Chemistry: A growing body of research is focused on the biological activities of organogermanium compounds. paperpublications.org Some have demonstrated potential as therapeutic agents, with studies highlighting their anticancer and immune-boosting properties. paperpublications.orgnih.govresearchgate.net The low mammalian toxicity of certain organogermanium compounds makes them attractive candidates for the development of new pharmaceuticals. paperpublications.org

The increasing interest in sustainable and green chemistry also plays a role in the expanding research landscape of organogermanium chemistry. htfmarketintelligence.com The development of more efficient and environmentally friendly synthetic methods for these compounds is an active area of investigation.

Historical Trajectories and Milestones in Organogermanium Synthesis and Application

The journey of organogermanium chemistry began in 1887, just one year after Clemens Winkler's discovery of germanium. wikipedia.orgscribd.com Winkler himself synthesized the first organogermanium compound, tetraethylgermane, by reacting germanium tetrachloride with diethylzinc. wikipedia.org This seminal work laid the foundation for a field that would slowly but steadily evolve over the next century.

For many years, the development of organogermanium chemistry was hampered by the limited availability and high cost of germanium. wikipedia.org However, significant progress was made in the mid-20th century, with the development of new synthetic methods. A common approach that emerged was the alkylation of germanium halides using organolithium and Grignard reagents. wikipedia.org

A significant milestone in the application of organogermanium compounds came with the discovery of the biological activity of certain derivatives. The synthesis of bis(2-carboxyethylgermanium) sesquioxide (CEGS), also known as Ge-132, by Mironov and coworkers in Russia and its subsequent popularization in Japan marked a turning point. nih.govgavinpublishers.com This compound, and others like it, spurred extensive research into the medicinal properties of organogermanium compounds, including their potential as anticancer agents and immune modulators. nih.govresearchgate.net

The late 20th and early 21st centuries have witnessed a renaissance in organogermanium chemistry, driven by a deeper understanding of their reactivity and the development of advanced analytical techniques. scribd.com A major focus of modern research has been on low-coordinate organogermanium species, including compounds with germanium-carbon double bonds (germenes) and triple bonds (germynes). mdpi.com The synthesis and characterization of these highly reactive species have opened up new avenues for fundamental research and synthetic applications.

The first use of organogermanes in transition-metal-catalyzed cross-coupling reactions was reported in 2004, a significant development that expanded their utility in organic synthesis. wikipedia.org Although initial examples had limitations, subsequent research has led to the design of more robust and reactive organogermanium reagents. wikipedia.org

Today, the field continues to expand, with ongoing research into new synthetic methodologies, the exploration of novel structures and bonding, and the development of innovative applications in materials science, catalysis, and medicine. wiley-vch.dewiley.commiamioh.edu

特性

IUPAC Name |

tributyl(chloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNSUONCJRRKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062190 | |

| Record name | Germane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-36-4 | |

| Record name | Tributylchlorogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tributylchloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tributylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tributylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylchlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Tributylchlorogermane

Fundamental Reaction Pathways and Electron Transfer Processes

The reactivity of tributylchlorogermane is governed by fundamental reaction pathways that often involve electron transfer processes. numberanalytics.comwebassign.net These pathways are central to understanding how this compound participates in various chemical transformations. Electron transfer reactions, which involve the movement of electrons from a donor to an acceptor species, are fundamental in many chemical and biological processes, including energy conversion and catalysis. numberanalytics.comwebassign.net

In the context of tributylchlorogermane, the germanium atom can be involved in both inner-sphere and outer-sphere electron transfer mechanisms. numberanalytics.com In an inner-sphere mechanism, a bridging ligand connects the donor and acceptor, facilitating electron transfer. numberanalytics.com In contrast, an outer-sphere mechanism involves electron transfer without a bridging ligand. numberanalytics.com The specific mechanism at play is influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for elucidating these complex reaction pathways. mdpi.comcomputaex.es DFT calculations can map out potential energy surfaces, identify transition states, and determine the thermodynamics and kinetics of a reaction, providing a detailed picture of the mechanistic steps involved. mdpi.comruhr-uni-bochum.de For instance, DFT studies have been instrumental in understanding the mechanism of palladium-catalyzed cross-coupling reactions, revealing the intricate steps of oxidative addition, transmetalation, and reductive elimination. ruhr-uni-bochum.dersc.org

The efficiency of a reaction pathway is a crucial factor, dictating the yield of the desired product and the generation of waste. monash.edu By understanding the fundamental pathways, chemists can design more efficient and sustainable synthetic routes. monash.edu

Ligand Exchange and Substitution Reactions at the Germanium Center

Ligand exchange and substitution reactions are fundamental transformations for organometallic compounds, including tributylchlorogermane. libretexts.orglibretexts.org These reactions involve the replacement of one or more ligands attached to the central metal atom, in this case, germanium. libretexts.orgwordpress.com The nature of the incoming and outgoing ligands, as well as the reaction conditions, dictates the mechanism of these substitutions.

Nucleophilic substitution at the germanium center is a common reaction pathway. In these reactions, a nucleophile attacks the electrophilic germanium atom, leading to the displacement of a leaving group, such as the chloride in tributylchlorogermane. The mechanism of this substitution can be either associative or dissociative.

Associative Mechanism (A): The incoming nucleophile first coordinates to the germanium center, forming a transient, higher-coordinate intermediate. Subsequently, the leaving group departs. This mechanism is more likely when the germanium center is not sterically hindered and the incoming ligand is a strong nucleophile.

Dissociative Mechanism (D): The leaving group first detaches from the germanium center, generating a lower-coordinate, reactive intermediate. The incoming nucleophile then coordinates to this intermediate. This pathway is favored when the germanium-leaving group bond is weak and the solvent can stabilize the intermediate.

The actual mechanism often lies on a continuum between these two extremes, known as an interchange mechanism (I). wordpress.com

In addition to nucleophilic pathways, radical mechanisms can also play a significant role in the transformation of germanium halides. These reactions involve species with unpaired electrons and often proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

For instance, copper-catalyzed radical-relay reactions have emerged as effective methods for functionalization. nih.gov In these systems, an oxidant like N-fluorobenzenesulfonimide (NFSI) can generate radical species that participate in subsequent reactions. nih.gov Computational studies have implicated the formation of an adduct between copper and a sulfonimidyl radical as the species that promotes hydrogen-atom transfer (HAT) from a substrate. nih.gov Following the formation of an organic radical, several functionalization pathways are possible, including:

Radical-Polar Crossover (RPC): The organic radical is oxidized to a carbocation, which then reacts with a nucleophile. nih.gov

Reductive Elimination: The radical adds to a metal center (e.g., copper(II)) to form an organometallic complex, which then undergoes reductive elimination to form the final product. nih.gov

Direct Radical Addition: The radical directly adds to a ligand bound to the metal center. nih.gov

The preferred pathway depends on the specific ligands coordinated to the metal. nih.gov

Mechanisms of Cross-Coupling Reactions Utilizing Tributylchlorogermane

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtcichemicals.com While organogermanes were initially considered less reactive than other organometallic reagents in traditional palladium-catalyzed cross-coupling reactions, recent research has unveiled their unique reactivity. acs.org

The conventional catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a palladium(II) intermediate. ruhr-uni-bochum.denobelprize.org

Transmetalation: The organic group from the organogermanium compound is transferred to the palladium(II) center, displacing the halide. nobelprize.org This step is often rate-determining. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired cross-coupled product and regenerating the palladium(0) catalyst. youtube.com

However, studies have shown that trialkyl(aryl)germanes, which can be formed from tributylchlorogermane, are relatively inert in the traditional transmetalation step with palladium(II) complexes. wikipedia.org DFT calculations have indicated a high energy barrier for the conventional concerted transmetalation mechanism. wikipedia.org

A significant breakthrough in the use of organogermanes has been the discovery of their orthogonal reactivity, which stems from a different mechanistic pathway. acs.orgresearchgate.net Instead of the traditional transmetalation, the activation of the carbon-germanium bond can proceed through an electrophilic aromatic substitution (SEAr)-type mechanism. acs.orgwikipedia.org

This SEAr-type pathway is kinetically favored and allows for the activation of the C-Ge bond by an electron-deficient or sufficiently electrophilic transition metal catalyst. wikipedia.org This unique reactivity leads to excellent chemoselectivity, allowing the functionalization of the organogermane in the presence of other reactive groups that are typically more reactive in standard cross-coupling conditions, such as boronic acids/esters and silanes. acs.orgwikipedia.orgresearchgate.net

For example, under palladium nanoparticle catalysis, aryl germanes exhibit superior reactivity compared to established coupling partners like arylboronic esters. researchgate.netnih.gov This allows for air-tolerant, base-free, and orthogonal access to valuable biaryl motifs. nih.gov Conversely, under homogeneous Pd(0)/Pd(II) catalysis, other established groups can be functionalized preferentially over the germanium functionality. acs.org This switchable reactivity, or "orthogonal reactivity," provides a powerful platform for the selective and sequential functionalization of complex molecules. researchgate.netnih.gov

Mechanistic Studies of Hydrogermylation Reactions

Hydrogermylation, the addition of a germanium-hydrogen bond across a double or triple bond, is a fundamental reaction for forming carbon-germanium bonds. The mechanism of this reaction, particularly when involving species derived from tributylchlorogermane, such as tributylgermane (B7798861) (Bu₃GeH), can proceed through several distinct pathways, primarily dictated by the method of initiation.

Radical Mechanisms: Tributylgermane, often used as a less toxic substitute for tributyltin hydride, is a competent reagent in radical reactions. rsc.org Germyl (B1233479) radicals (Bu₃Ge•) can be generated from tributylgermane using standard radical initiators like ACCN (1,1'-azobis(cyclohexanecarbonitrile)) or triethylborane. rsc.org These germyl radicals can then add to alkenes or alkynes, initiating a chain reaction. The slower rate of hydrogen atom abstraction from Bu₃GeH by carbon-centered radicals, compared to its tin analogue (Bu₃SnH), is a key mechanistic feature that can lead to improved yields in radical cyclization reactions before the final reduction step occurs. rsc.org

Transition-Metal-Catalyzed Mechanisms: A prevalent method for achieving hydrogermylation involves catalysis by transition metals, including ruthenium, palladium, rhodium, and platinum. acs.org These reactions provide a pathway to vinylgermanes from alkynes. acs.orgmsu.edu The mechanism of transition metal-catalyzed hydrogen transfer reactions is a subject of detailed study and generally involves metal hydride intermediates. rsc.org Two primary mechanistic pathways are considered: an "inner-sphere" mechanism where the substrate coordinates directly to the metal center before hydrogen transfer, and an "outer-sphere" mechanism involving a direct, concerted transfer of hydrogen from the metal hydride to the substrate without prior coordination. rsc.org The specific pathway depends on the metal, ligands, and substrates involved. For instance, in the hydrogenation of aryl germanes, specific catalysts like Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) have shown high efficacy, suggesting a mechanism tied to the catalyst's surface and its ability to activate both hydrogen and the germane (B1219785) substrate. acs.org

Base-Catalyzed Mechanisms: A distinct, metal-free mechanistic pathway for hydrogermylation can be achieved using a base. nih.gov Studies on the remote hydrogermylation of olefins catalyzed by a cesium base suggest a mechanism involving initial olefin migration, followed by germylation. nih.gov Computational studies of pKₐ values indicate that the germane (e.g., Et₃GeH) and the alcohol derived from the base (e.g., t-BuOH) have similar acidities. This implies that the base can deprotonate the germane to form a germyl anion (e.g., Et₃Ge⁻). nih.gov This nucleophilic germyl anion is then a key intermediate in the subsequent addition to the olefin. This base-catalyzed approach highlights a fundamentally different reaction mechanism compared to transition-metal-catalyzed processes, which often yield anti-Markovnikov products via a different pathway. nih.gov

Reactivity Comparisons with Analogous Group 14 Organometallic Halides

The reactivity of tributylchlorogermane is best understood in the context of periodic trends within Group 14. libretexts.org Comparing it with its analogues—tributylchlorosilane (Bu₃SiCl), tributylchlorostannane (Bu₃SnCl), and tributylchloroplumbane (Bu₃PbCl)—reveals systematic variations in stability, bond characteristics, and reaction pathways.

The stability of the +4 oxidation state for Group 14 elements decreases down the group due to the inert pair effect. libretexts.orglibretexts.org Consequently, the thermal stability of the tetrachlorides decreases significantly from carbon to lead. reb.rw PbCl₄, for example, is much less stable than CCl₄ or SiCl₄. libretexts.org This trend extends to their organometallic derivatives.

Key differences in reactivity arise from the nature of the Element-Carbon (M-C) and Element-Chlorine (M-Cl) bonds.

Bond Strength and Polarity: Moving down the group, the M-C and M-H bonds become longer and weaker, leading to lower thermal stability for the corresponding hydrides and alkyls. libretexts.org The bond polarity also shifts. The Si-H bond polarity is opposite to that of the C-H bond, and the M-C bonds become more polar down the group, increasing their reactivity. libretexts.org

Hydrolytic Stability: The susceptibility to hydrolysis varies markedly. Carbon tetrachloride is inert to water, whereas silicon tetrachloride is readily hydrolyzed. libretexts.orgreb.rw Germanium, tin, and lead tetrachlorides also react, often with aqueous HCl, to form stable hexachloro-anions like [GeCl₆]²⁻, a reaction not observed for SiCl₄ under the same conditions. libretexts.org This suggests that tributylchlorogermane is more susceptible to nucleophilic attack at the germanium center than tributylchlorosilane, facilitated by germanium's ability to expand its coordination sphere.

Radical Reactions: In radical reactions, a direct comparison between the hydrides (Bu₃GeH and Bu₃SnH) provides clear mechanistic insights. The rate of hydrogen abstraction from Bu₃GeH is slower than from Bu₃SnH. rsc.org This difference allows for tandem reactions, such as cyclizations, to occur with higher efficiency before quenching of the carbon radical, showcasing a significant difference in reactivity that can be exploited synthetically. rsc.org

Influence of Reaction Conditions on Mechanistic Outcomes

The mechanistic pathway of reactions involving tributylchlorogermane and its derivatives is highly sensitive to the reaction conditions, including the choice of catalyst, solvent, temperature, and reactants. libretexts.orgopentextbc.ca Manipulating these parameters allows for the selective favoring of one mechanism over another, such as radical, ionic, or concerted pathways.

Catalyst and Initiator Choice: The presence and nature of a catalyst or initiator are often the most critical factors in determining the reaction mechanism.

Radical vs. Metal-Catalyzed: Hydrogermylation can be directed down a radical pathway by using radical initiators like ACCN or triethylborane. rsc.org In contrast, employing transition metal complexes of Pd, Pt, or Rh steers the reaction through a catalytic cycle involving organometallic intermediates. acs.org

Base vs. Metal-Catalyzed: The choice between a base and a transition metal catalyst can lead to completely different products and mechanisms. In the hydrogermylation of certain olefins, a base like LiOtBu promotes a remote functionalization via an initial isomerization and a likely germyl anion intermediate. nih.gov However, introducing a palladium(0) catalyst under similar conditions shuts down this pathway and instead promotes a conventional anti-Markovnikov hydrogermylation at the terminal position. nih.gov

Solvent Effects: The solvent plays a crucial role, particularly in differentiating between nucleophilic substitution mechanisms (Sₙ1 vs. Sₙ2). While not extensively detailed specifically for tributylchlorogermane in the provided context, general principles apply. Sₙ2 reactions, which involve a bimolecular rate-determining step, are favored by polar aprotic solvents that can solvate the cation but not the nucleophile. msu.eduiitk.ac.in Sₙ1 reactions, proceeding through a carbocation-like intermediate, are favored by polar protic solvents that can stabilize both the leaving group and the intermediate cation. msu.edu

Temperature and Concentration: Temperature influences reaction rates and can affect mechanistic pathways. opentextbc.ca In the base-catalyzed remote hydrogermylation, for example, extending the isomerization/functionalization sequence over longer carbon chains required elevating the temperature to 120 °C and using stoichiometric amounts of the base, indicating a higher energy barrier for the extended chain-walking process. nih.gov Concentration affects the kinetics; reactions following second-order kinetics (like Sₙ2) are sensitive to the concentration of both the substrate and the nucleophile, whereas first-order reactions (like Sₙ1) depend only on the substrate concentration. msu.eduutexas.edu

Applications of Tributylchlorogermane in Complex Chemical Synthesis

Tributylchlorogermane as a Versatile Synthetic Reagent and Building Blockunipg.itmagtech.com.cnchemrxiv.org

As a versatile building block, tributylchlorogermane is prized for its ability to introduce the tributylgermyl moiety into organic molecules. unipg.itmagtech.com.cnchemrxiv.org This group can modify the electronic and steric properties of a molecule or act as a handle for further synthetic transformations. The relative stability of the resulting organogermanium compounds, combined with their unique reactivity, makes them valuable assets in multi-step syntheses. acs.org

The primary utility of tributylchlorogermane lies in its role as a precursor to other organogermanium compounds. The electrophilic germanium center readily reacts with a variety of nucleophiles, displacing the chloride anion to form new covalent bonds. A cornerstone of this chemistry is the reaction with organolithium (R-Li) or Grignard (R-MgX) reagents. libretexts.orglibretexts.org This reaction provides a straightforward and efficient route to compounds containing a carbon-germanium bond, as depicted in the general reaction below.

(C₄H₉)₃GeCl + R-Li → (C₄H₉)₃Ge-R + LiCl

This methodology allows for the synthesis of aryl-, alkynyl-, and alkyltributylgermanes, which are pivotal intermediates for cross-coupling reactions and other transformations. acs.orgwikipedia.org For example, the reaction with lithium acetylides yields alkynylgermanes, valuable precursors for further functionalization. acs.org

Furthermore, tributylchlorogermane can be converted to nucleophilic germanium species. Reduction with lithium metal can generate tributylgermyl lithium ((C₄H₉)₃GeLi), a powerful nucleophile in its own right. mt.com This reagent can then react with various electrophiles to introduce the tributylgermyl group.

Hydrolysis of triarylgermyl halides (Ar₃GeHal) is a known method for forming germanium-oxygen bonds, leading to the creation of germoxanes like [(Ar)₃Ge]₂O. mdpi.comnih.gov This principle extends to tributylchlorogermane, which can serve as a starting point for designing materials with specific Ge-O structural motifs. mdpi.comnih.gov

| Reactant | Reagent Class | Product Class | Significance |

|---|---|---|---|

| Aryl lithium (ArLi) | Organolithium | Aryltributylgermane (ArGe(C₄H₉)₃) | Precursor for cross-coupling reactions. acs.orgnih.gov |

| Lithium acetylide (RC≡CLi) | Organolithium | Alkynyltributylgermane (RC≡CGe(C₄H₉)₃) | Building block for functionalized alkynes. acs.org |

| Lithium metal (Li) | Reducing Agent | Tributylgermyl lithium ((C₄H₉)₃GeLi) | Nucleophilic germylating agent. mt.com |

| Water/Base | Hydrolysis | Bis(tributylgermanium) oxide (((C₄H₉)₃Ge)₂O) | Formation of Ge-O-Ge linkages. mdpi.com |

Saturated carbo- and heterocyclic structures are fundamental motifs in medicinal chemistry and materials science. Organogermanes containing these three-dimensional frameworks are of significant interest. acs.org A powerful strategy to access these compounds involves the catalytic hydrogenation of readily available aromatic germanes. nih.govacs.org

The synthesis begins with the preparation of aryl- or heteroaryltributylgermanes via the reaction of tributylchlorogermane with the corresponding organolithium or Grignard reagent. These aromatic germanes are then subjected to hydrogenation, which reduces the aromatic ring to its saturated counterpart. This process has been shown to proceed with high cis-selectivity, yielding the thermodynamically favored isomer. acs.org

A notable advancement in this area is the use of Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), which has demonstrated high efficacy in the hydrogenation of a broad range of aryl germanes, tolerating various functional groups. nih.govacs.org This method provides direct access to unprecedented saturated heterocyclic germanes, such as those derived from the hydrogenation of germylated pyridines and other heteroaromatics. acs.org The resulting saturated cyclic germanes are not only stable but also serve as valuable intermediates for further stereoselective transformations, including C-N bond formation via aza-Giese-type reactions. nih.govacs.org

| Aryl Germane (B1219785) Substrate | Catalyst | Product | Key Feature |

|---|---|---|---|

| Triethyl(phenyl)germane | Nishimura's Catalyst | (Cyclohexyl)triethylgermane | High yield and cis-selectivity. |

| (4-Methoxyphenyl)triethylgermane | Nishimura's Catalyst | (4-Methoxycyclohexyl)triethylgermane | Tolerance of electron-donating groups. |

| 3-(Triethylgermyl)pyridine | Nishimura's Catalyst | 3-(Triethylgermyl)piperidine (after Boc protection) | Synthesis of saturated heterocyclic germanes. |

| (Naphthalen-2-yl)triethylgermane | Nishimura's Catalyst | (Decahydronaphthalen-2-yl)triethylgermane | Hydrogenation of polycyclic aromatic systems. |

Role in Cross-Coupling Methodologiesnih.govbluffton.edu

Cross-coupling reactions are a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com While organogermanes, derived from precursors like tributylchlorogermane, were historically considered less reactive than their silicon or tin counterparts in traditional palladium-catalyzed cycles, recent breakthroughs have unlocked their unique potential. acs.orgnih.govnih.gov

Modern studies have revealed that the robust C-Ge bond can be activated through alternative catalytic pathways, such as those involving electrophilic transition-metal catalysts. acs.orgwikipedia.org This has established organogermanes as chemoselective and orthogonal coupling partners, capable of reacting preferentially over other common cross-coupling functionalities like boronic acids or silanes under specific conditions. acs.orgnih.govnih.gov

The formation of new carbon-carbon bonds is central to the construction of complex organic molecules. Organogermanes, prepared from tributylchlorogermane, are increasingly used in this context. Palladium-catalyzed cross-coupling reactions, analogous to the Stille or Suzuki reactions, are key methodologies. bluffton.eduopenochem.org

A significant finding is that the activation of the C-Ge bond is favored by electrophilic catalysts that operate via an electrophilic aromatic substitution (SEAr)-type mechanism, rather than the conventional concerted transmetalation. acs.orgwikipedia.org Catalysts such as Pd nanoparticles or complexes with electron-withdrawing ligands like Pd(TFA)₂ are effective for this purpose. wikipedia.org These systems can couple arylgermanes with aryl iodides or bromides to form biaryl compounds, a common structural motif in pharmaceuticals and materials. wikipedia.orgfiu.edu The unique activation mechanism allows for excellent chemoselectivity, where the organogermane can be coupled while leaving other reactive groups, such as boronic esters, untouched. acs.orgwikipedia.org

Tributylchlorogermane is instrumental in the synthesis of functionalized aryl and alkynyl compounds. Aryltributylgermanes, synthesized as described in section 4.1.1, serve as the germanium-containing partner in cross-coupling reactions to produce substituted aromatic systems. acs.orgnih.gov This approach offers an orthogonal strategy to traditional methods, expanding the toolkit for complex arene synthesis. acs.org

Similarly, alkynyltributylgermanes are valuable reagents. They can be prepared from tributylchlorogermane and a metal acetylide. acs.org These alkynylgermanes can then participate in various transformations. For instance, they can be coupled with aryl or vinyl halides under palladium catalysis to generate functionalized alkynes. Cobalt-catalyzed methods have also been developed for the functionalization of alkynylgermanes via dehydrogenative coupling or hydrosilylation with silanes, providing access to a diverse range of unsaturated organogermanes. acs.org These reactions are characterized by mild conditions and high chemoselectivity, yielding silylgermylacetylenes and silylated vinylgermanes. acs.org

Advanced Transformations Mediated by Tributylchlorogermane

Beyond its foundational roles, tributylchlorogermane and its derivatives are enabling more advanced and novel synthetic transformations. The unique reactivity of organogermanes is being harnessed to develop strategies that were not previously possible.

One such advanced application is the use of saturated cyclic germanes in C-N bond-forming reactions. nih.gov Following the hydrogenation of an arylgermane, the resulting saturated germane can participate in an aza-Giese-type addition reaction, demonstrating its utility in constructing complex aliphatic amines. acs.org

Furthermore, the distinct reactivity of organogermanes has been exploited in gold-catalyzed oxidative coupling reactions. acs.orgnih.gov In these systems, arylgermanes have proven to be more reactive than analogous aryl silanes or boronic esters, allowing for selective C-C or C-H functionalization. acs.orgwikipedia.org This orthogonal reactivity allows for sequential cross-coupling strategies where different organometallic groups can be addressed in a controlled order by simply changing the catalyst system. acs.orgnih.gov This level of control is a significant advance in the strategic synthesis of highly functionalized molecules.

Selective Reduction Processes

Tributylgermane (B7798861) (Bu₃GeH), readily prepared from tributylchlorogermane, is a cornerstone reagent for the chemoselective reduction of various functional groups via radical chain reactions. The term "selective reduction" in this context refers to the targeted reduction of a specific functional group within a multifunctional molecule, a common challenge in the synthesis of complex natural products and pharmaceuticals. The selectivity of Bu₃GeH stems from its ability to mediate the reduction of specific radical precursors, such as organic halides and thiocarbonyl compounds, while leaving other functional groups like esters, ketones, and simple chlorides untouched under typical radical conditions. researchgate.netthieme-connect.de

The general mechanism involves the generation of a tributylgermyl radical (Bu₃Ge•) from Bu₃GeH using a radical initiator, such as 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) or triethylborane. researchgate.netrsc.org The germyl (B1233479) radical then abstracts an atom (e.g., a halogen) from the substrate to form a carbon-centered radical. This carbon radical subsequently abstracts a hydrogen atom from a molecule of Bu₃GeH, yielding the reduced product and regenerating the Bu₃Ge• radical to propagate the chain reaction.

A significant advantage of tributylgermane over its tin analogue, tributyltin hydride (Bu₃SnH), is the slower rate of hydrogen abstraction from the Ge-H bond compared to the Sn-H bond. researchgate.netrsc.org This kinetic difference is beneficial in tandem reactions where a generated carbon radical needs to undergo another transformation, such as cyclization, before being quenched by the hydride. This property enhances the yields of more complex, cyclized products. researchgate.netrsc.org

Key research findings have demonstrated the utility of Bu₃GeH in various selective reductions:

Dehalogenation: It is highly effective for the reduction of alkyl iodides and bromides. researchgate.net

Deoxygenation: Secondary alcohols can be selectively deoxygenated by first converting them into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide, which is then reduced by Bu₃GeH. researchgate.netthieme-connect.de This process, known as the Barton-McCombie deoxygenation, can be performed in the presence of many other functional groups. thieme-connect.de

Germyldesulfonylation: In the synthesis of nucleoside analogues, Bu₃GeH has been used to stereoselectively replace a vinyl sulfonyl group with a germyl group, which can then be further functionalized. nih.gov This radical-mediated desulfonylation is a key step that avoids the use of more toxic tin reagents. nih.gov

| Substrate Type | Specific Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Secondary Alcohol Derivative (Thiocarbonate) | Cholesteryl 1H-imidazole-1-carbothioate | Cholest-5-ene | 91 | thieme-connect.de |

| Vinyl Sulfone (Uridine derivative) | Uridine-derived vinyl sulfone | (E)-5′-(tributylgermyl)methylene-5′-deoxyuridine | 57 | nih.gov |

| Vinyl Sulfone (Adenosine derivative) | Adenosine-derived vinyl sulfone | (E)-5′-(tributylgermyl)methylene-5′-deoxyadenosine | 46 | nih.gov |

| Alkyl Bromide | 1-Bromoadamantane | Adamantane | 95 | rsc.org |

| Alkyl Iodide | 1-Iodoadamantane | Adamantane | 98 | rsc.org |

Aza-Giese-Type Addition Reactions

The Giese reaction classically involves the addition of a carbon-centered radical to an electron-deficient alkene. The "aza-Giese" variant extends this concept to the addition of radicals onto nitrogen-containing acceptors, typically C=N double bonds of imines, oximes, or related heterocycles. These reactions are powerful tools for constructing carbon-nitrogen and carbon-carbon bonds simultaneously, leading to nitrogen-containing scaffolds prevalent in bioactive molecules. Tributylgermane is an effective mediator for these transformations, offering the same advantages of low toxicity and favorable kinetics as seen in reduction processes.

While intermolecular aza-Giese reactions mediated by Bu₃GeH are less common, its application in intramolecular cyclizations is well-documented. In these reactions, a radical generated at one end of a molecule adds to a nitrogen-containing π-system within the same molecule, forming a heterocyclic ring. Bu₃GeH serves as the hydrogen atom donor to quench the resulting radical and complete the cyclization.

Research has highlighted the use of Bu₃GeH and related germanes in several key aza-Giese-type applications:

Cyclization onto N-Heterocycles: Alkyl radicals have been successfully cyclized onto the C=N bonds within aromatic nitrogen heterocycles like pyrroles, imidazoles, and pyrazoles. researchgate.net This method of aromatic homolytic substitution provides access to fused bicyclic nitrogen-containing systems, including the core of natural products like withasomnine. researchgate.net

Cyclization of Isocyanates: The radical derived from bromoalkanoyl isocyanate has been shown to undergo rapid 5-endo cyclization, with the carbon-centered radical attacking the isocyanate group. ucl.ac.uk The subsequent radical is trapped by a germane hydride (in this case, triethylgermane), demonstrating the formation of a succinimide (B58015) ring system. This showcases the ability of radicals to add to the C=N bond of the isocyanate functionality. ucl.ac.uk

These intramolecular processes underscore the utility of germane hydrides in complex cyclizations that form N-heterocycles, a cornerstone of medicinal chemistry.

| Radical Precursor | Nitrogen Acceptor | Product Type | Mediator | Reference |

|---|---|---|---|---|

| ω-Haloalkyl-substituted pyrrole | Pyrrole ring | Fused bicyclic N-heterocycle (Pyrrolizidine derivative) | Bu₃GeH | researchgate.net |

| ω-Haloalkyl-substituted imidazole | Imidazole ring | Fused bicyclic N-heterocycle | Bu₃GeH | researchgate.net |

| ω-Haloalkyl-substituted pyrazole | Pyrazole ring | Fused bicyclic N-heterocycle | Bu₃GeH | researchgate.net |

| β-Bromo-propanoyl isocyanate | Isocyanate group | Succinimidyl derivative | Et₃GeH | ucl.ac.uk |

Catalytic Applications of Tributylchlorogermane and Its Derived Species

Tributylchlorogermane as a Precursor for Catalytically Active Organogermanium Species

Tributylchlorogermane serves as a crucial starting material for the synthesis of several classes of catalytically active organogermanium compounds. The reactivity of the germanium-chlorine bond allows for its conversion into other functional groups, leading to the generation of species with tailored catalytic properties.

One of the most prominent catalytically relevant derivatives of tributylchlorogermane is tributylgermanium hydride (Bu₃GeH) . This compound is readily synthesized from tributylchlorogermane and a suitable reducing agent. Tributylgermanium hydride has emerged as a valuable reagent in radical reactions, often serving as a less toxic alternative to the widely used but environmentally problematic tributyltin hydride (Bu₃SnH) rsc.orgresearchgate.netrsc.org. In these reactions, Bu₃GeH acts as a radical initiator and chain transfer agent, facilitating a range of transformations such as reductions and cyclizations rsc.orgresearchgate.net. The slower rate of hydrogen abstraction from Bu₃GeH by carbon-centered radicals, compared to Bu₃SnH, can lead to improved yields in cyclization reactions rsc.orgresearchgate.net.

Furthermore, tributylchlorogermane can be converted into germanium-based Lewis acids . The field of germanium Lewis acid chemistry, while historically underdeveloped, has seen a recent surge in interest uwo.ca. By replacing the chloride with electron-withdrawing groups, potent Lewis acids can be generated. For instance, bis(catecholato)germanes, which can be synthesized from germanium precursors, have been shown to be highly Lewis acidic and effective catalysts for various organic transformations, including hydrosilylation of aldehydes, hydroboration of alkynes, and Friedel-Crafts alkylations uwo.ca. The synthesis of such Lewis acids from tributylchlorogermane would involve the substitution of the butyl groups and the chloride with catecholate or other electron-deficient ligands.

The conversion of tributylchlorogermane can also lead to the formation of low-valent germanium species, such as germylenes . These carbene analogues are highly reactive and can act as catalysts in their own right or serve as ligands for transition metals, thereby influencing the catalytic activity of the resulting complexes.

Role of Organogermanium Compounds in Homogeneous Catalysis

Organogermanium compounds derived from precursors like tributylchlorogermane play a significant role in homogeneous catalysis, where the catalyst and reactants are in the same phase. Their unique electronic properties and reactivity patterns distinguish them from other organometallic compounds.

Organogermanes have been successfully employed as coupling partners in transition metal-catalyzed cross-coupling reactions. While historically considered less reactive than their organotin or organoboron counterparts, recent research has unveiled unique reactivity modes for organogermanes that allow for orthogonal and chemoselective transformations researchgate.netwikipedia.orgacs.org.

In palladium-catalyzed reactions , for example, aryltrialkylgermanes can participate in cross-coupling reactions with aryl iodides or aryl iodonium salts under specific conditions, such as with highly electrophilic cationic palladium nanoparticles wikipedia.org. Notably, under traditional Pd(0)-catalyzed conditions, the C-Ge bond is often inert, allowing for the selective functionalization of other groups like boronic esters in the same molecule wikipedia.orgacs.org. This orthogonal reactivity provides a powerful tool for the synthesis of complex polyaromatic structures wikipedia.org.

Gold-catalyzed cross-coupling reactions have also demonstrated the utility of organogermanes. In certain oxidative gold-catalyzed transformations, organogermanes have been found to be more reactive than analogous silanes or boronic esters, highlighting their potential in this area of catalysis researchgate.netacs.org.

The mechanism of C-Ge bond activation in these reactions is often distinct from the typical transmetalation pathways observed for other organometallics. An electrophilic aromatic substitution (SEAr)-type pathway is often favored, where an electron-deficient transition metal catalyst activates the C-Ge bond wikipedia.org.

Beyond their role in transition metal catalysis, organogermanium compounds are emerging as catalysts in their own right (organocatalysis) and as components in cooperative catalytic systems.

Certain organogermanium(II) hydrides have been shown to act as catalysts for the esterification of aldehydes nih.gov. For instance, a C,N-chelated organogermanium(II) hydride has been demonstrated to catalyze the esterification of aldehydes with potassium alkoxides, yielding t-butyl esters of the corresponding carboxylic acids nih.gov. Similarly, cationic germanium(II) crown ether complexes have been found to be effective catalysts for the hydrosilylation of carbonyl compounds, with a notable tolerance for various functional groups uwo.ca.

Organogermanium compounds can also promote specific organic transformations without being consumed in the reaction. For example, organogermanium compounds with a 3-(trihydroxygermyl)propanoic acid (THGP) structure have been shown to significantly enhance the aldose-to-ketose isomerization of sugars in aqueous solutions nih.gov. These compounds increase the isomerization ratio, accelerate the reaction rate, and reduce the degradation of sugars under basic conditions nih.gov.

In the realm of cooperative catalysis , where two or more catalysts work in concert to achieve a transformation not possible with a single catalyst, germanium-based Lewis acids hold significant promise. The synergistic cooperation between a transition metal and a Lewis acid can activate substrates in a unique manner. While direct examples involving tributylchlorogermane-derived catalysts are still emerging, the established Lewis acidity of certain organogermanium compounds suggests their potential to act as the Lewis acidic component in such cooperative systems, working alongside a transition metal catalyst to facilitate challenging reactions researchgate.net.

Heterogeneous Catalysis and Supported Organogermanium Systems

To improve catalyst recyclability and ease of separation, homogeneous catalysts are often immobilized on solid supports, a process known as heterogenization. Organogermanium species derived from tributylchlorogermane can be incorporated into or onto solid matrices to create robust and reusable heterogeneous catalysts.

A significant area of research is the development of germanosilicate zeolites . Germanium can be incorporated into the framework of zeolites, where it influences the material's structure and catalytic properties. The presence of germanium can direct the synthesis towards specific zeolite structures and can create unique active sites. These materials have potential applications in various catalytic processes in the petrochemical industry.

Furthermore, organogermanium species can be supported on amorphous materials like silica (SiO₂) and alumina (Al₂O₃) . The surface hydroxyl groups of these oxides can react with the germanium center of a precursor, such as a derivative of tributylchlorogermane, to form a covalent bond, thus immobilizing the catalytic species. While specific examples detailing the immobilization of tributylgermanium species are not widespread, the principles of supporting organometallic complexes are well-established. For instance, platinum-germanium bimetallic catalysts supported on alumina have been investigated for hydroconversion reactions, demonstrating the influence of germanium on the catalytic activity and selectivity of platinum researchgate.net. The properties of the support, such as its surface area and porosity, can significantly impact the performance of the immobilized catalyst researchgate.netrsc.org.

Sustainable Catalytic Transformations Utilizing Organogermanium Compounds

The principles of green chemistry are increasingly guiding the development of new catalytic systems, and organogermanium chemistry offers several avenues for advancing sustainability.

As previously mentioned, tributylgermanium hydride is a less toxic substitute for tributyltin hydride in radical reactions, which is a significant step towards greener synthetic protocols rsc.orgrsc.org. The use of Bu₃GeH reduces the environmental and health risks associated with organotin compounds.

The development of catalytic cycles that utilize more earth-abundant and less toxic metals is another key aspect of sustainable chemistry. The use of cobalt catalysts for the synthesis of unsaturated organogermanes from halogermanes represents a move away from more expensive and precious metals like palladium and platinum nih.gov. These cobalt-based systems can operate under mild conditions and offer high efficiency and selectivity, contributing to more sustainable synthetic routes to valuable organogermanium compounds nih.gov.

Organogermanium catalysts are also being explored for their potential in the valorization of biomass . The conversion of biomass-derived platform molecules into valuable chemicals and fuels is a cornerstone of a sustainable chemical industry. While this is an emerging area, the catalytic activity of organogermanium compounds in various organic transformations suggests their potential applicability in this field.

Furthermore, the catalytic reduction of carbon dioxide (CO₂) into useful chemicals and fuels is a critical area of research for mitigating climate change. Theoretical studies have proposed the use of germanium-based catalysts for the efficient activation and reduction of CO₂. These studies suggest that both the activation of CO₂ and its subsequent reduction to carbon monoxide (CO) are thermodynamically and kinetically favorable with certain silicon- and germanium-based catalysts.

Advanced Spectroscopic and Structural Elucidation of Tributylchlorogermane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.govudel.edulibretexts.orgnih.govparisdescartes.fr

NMR spectroscopy is a cornerstone technique for the structural elucidation of tributylchlorogermane, providing detailed information about the connectivity and environment of its constituent atoms. parisdescartes.fr

A multi-nuclear NMR approach is essential for a complete structural assignment of tributylchlorogermane.

¹H NMR Spectroscopy : The ¹H NMR spectrum of tributylchlorogermane provides information on the chemical environment of the protons within the butyl chains. drugbank.comnetlify.app The signals are influenced by the neighboring germanium and chlorine atoms. libretexts.org Data for the proton chemical shifts are available from various sources, including commercial suppliers like Sigma-Aldrich. nih.gov

¹³C NMR Spectroscopy : ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. udel.edulibretexts.orgoregonstate.edu Each unique carbon atom in the tributyl groups gives a distinct signal, and its chemical shift is influenced by its proximity to the germanium atom. libretexts.org The signal from the four equivalent carbons in the internal standard, tetramethylsilane (B1202638) (TMS), is used to define the 0 ppm point. libretexts.org

⁷³Ge NMR Spectroscopy : As the only NMR-active isotope of germanium, ⁷³Ge NMR offers direct insight into the germanium center. huji.ac.ilnorthwestern.edu However, its low natural abundance (7.73%) and large quadrupole moment result in low sensitivity and broad resonance signals, making it challenging to obtain high-quality spectra for less symmetrical molecules. huji.ac.ilnorthwestern.edu For small germanium complexes in symmetric environments, ⁷³Ge NMR can provide valuable data on the chemical shift, which falls within a very wide range. huji.ac.il The reference compound for ⁷³Ge NMR is typically neat tetramethylgermane (B1582461) (GeMe₄). northwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tributylchlorogermane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (alpha-CH₂) | ~1.3 - 1.5 | Triplet |

| ¹H (beta, gamma-CH₂) | ~1.3 - 1.6 | Multiplet |

| ¹H (delta-CH₃) | ~0.9 - 1.0 | Triplet |

| ¹³C (alpha-C) | ~25 - 30 | - |

| ¹³C (beta-C) | ~26 - 28 | - |

| ¹³C (gamma-C) | ~25 - 27 | - |

| ¹³C (delta-C) | ~13 - 15 | - |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

To overcome the limitations of 1D NMR and to establish unambiguous assignments, advanced 2D NMR techniques are employed. numberanalytics.comwikipedia.orgumn.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, helping to trace the connectivity within the butyl chains. wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence)/HETCOR (Heteronuclear Correlation) : These experiments correlate proton signals with directly attached carbon signals, providing definitive C-H connectivity. wikipedia.orgumn.edulibretexts.org This is crucial for assigning the specific ¹³C signals to their corresponding positions in the butyl chains.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of nuclei, which can be useful for determining the preferred conformation of the butyl chains. numberanalytics.comwikipedia.org

The use of these advanced techniques provides a comprehensive picture of the molecular structure of tributylchlorogermane in solution. parisdescartes.frnumberanalytics.comnptel.ac.in

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting.nih.govgoogle.comgoogle.comyoutube.com

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and obtaining a "molecular fingerprint" of tributylchlorogermane.

Infrared (IR) Spectroscopy : The IR spectrum of tributylchlorogermane, often recorded from a neat sample in a capillary cell, shows characteristic absorption bands. nih.gov Key vibrations include C-H stretching and bending modes of the butyl groups. The Ge-C and Ge-Cl stretching frequencies are also important diagnostic peaks, though they appear at lower frequencies. Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. youtube.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The Ge-Cl stretching vibration is often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for Tributylchlorogermane

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2850 - 3000 | Strong |

| C-H bend (alkyl) | 1375 - 1470 | Medium-Strong |

| Ge-C stretch | 550 - 650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.acs.orgacs.orglibretexts.orglibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight of tributylchlorogermane and to study its fragmentation pattern upon ionization. libretexts.orglibretexts.org This information helps to confirm the molecular formula and provides clues about the compound's structure and bond strengths.

The mass spectrum of tributylchlorogermane will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the isotopic distribution of germanium and chlorine, this peak will appear as a cluster of signals. The fragmentation pattern is often characterized by the loss of butyl radicals or a chlorine atom. libretexts.org The fragmentation patterns can be interpreted in terms of positive charge localization on the germanium atom, followed by bond cleavage. acs.org

Table 3: Expected Key Fragments in the Mass Spectrum of Tributylchlorogermane

| m/z Value | Identity of Fragment |

|---|---|

| 279 (and isotopes) | [ (C₄H₉)₃GeCl ]⁺ (Molecular Ion) |

| 223 (and isotopes) | [ (C₄H₉)₂GeCl ]⁺ |

| 244 (and isotopes) | [ (C₄H₉)₃Ge ]⁺ |

Integration of Spectroscopic Data for Comprehensive Structural Characterization.acs.orgacs.org

A comprehensive understanding of the structure of tributylchlorogermane is achieved by integrating the data from all the aforementioned spectroscopic techniques. NMR spectroscopy establishes the connectivity of the atoms, vibrational spectroscopy confirms the presence of specific bonds and functional groups, mass spectrometry verifies the molecular weight and fragmentation behavior, and X-ray crystallography provides the precise solid-state structure. acs.orgacs.org The combination of these methods allows for a complete and unambiguous characterization of the tributylchlorogermane system.

Theoretical and Computational Chemistry Studies of Tributylchlorogermane Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. nih.govmdpi.commdpi.comresearchgate.netarxiv.org These methods are essential for determining molecular geometries, energies, and a host of other electronic properties that govern reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.netbit.edu.cn This method is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For a molecule like tributylchlorogermane, DFT calculations can be employed to determine key electronic parameters.

Key Applications of DFT include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity.

Spectroscopic Properties: Predicting spectroscopic data, such as IR and UV-visible absorption spectra, which can be compared with experimental results for validation.

Reactivity Descriptors: Calculating global reactivity descriptors like chemical potential, hardness, softness, and electrophilicity index to quantify the stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): Mapping the MEP on the electron density surface helps to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, offering clues about its reactive sites.

Below is a hypothetical data table illustrating the types of electronic parameters that could be calculated for tributylchlorogermane using DFT.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its interactions with other polar molecules and solvents. |

| Electrophilicity Index (ω) | 1.9 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and not based on actual published calculations for tributylchlorogermane.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. arxiv.org These methods solve the Schrödinger equation and can provide highly accurate results, though often at a greater computational cost than DFT.

Common ab initio methods include:

Hartree-Fock (HF) Theory: A foundational method that provides a good starting point but neglects electron correlation.

Post-Hartree-Fock Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), systematically improve upon the HF method by including electron correlation effects, leading to more accurate energy and property predictions. nih.gov

For tributylchlorogermane, high-level ab initio calculations would be the gold standard for benchmarking the results of more approximate methods like DFT and for obtaining highly reliable data on properties like bond dissociation energies and reaction barriers.

Computational Modeling of Reaction Mechanisms and Transition States

A primary goal of computational chemistry is to map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.netucsb.edujoaquinbarroso.com This provides a detailed, step-by-step picture of how a reaction occurs.

Computational chemistry is instrumental in identifying the RDS by calculating the energy profile of the entire reaction pathway. The step with the highest activation energy barrier corresponds to the RDS. epfl.ch By locating the transition state for each elementary step and calculating its energy relative to the preceding reactant or intermediate, a complete potential energy surface can be constructed. youtube.commdpi.com This allows chemists to understand which factors control the reaction rate and how conditions might be modified to accelerate or slow down the reaction.

Many chemical reactions can potentially yield multiple products, depending on which site of a molecule reacts (regioselectivity) or the spatial arrangement of the atoms in the product (stereoselectivity). Computational models are increasingly used to predict these outcomes with high accuracy. rsc.orgbeilstein-journals.orgnih.govrsc.orgnih.gov

By calculating the activation energies for the transition states leading to all possible products, chemists can predict which product is favored. The pathway with the lowest energy barrier will be the fastest and will lead to the major product under kinetic control. For tributylchlorogermane, this could involve predicting the outcome of substitution reactions at the germanium center or reactions involving the butyl chains. Machine learning models, often trained on data from quantum mechanical calculations, are also emerging as powerful tools for the rapid prediction of regioselectivity. nih.govnih.gov

Thermochemical Investigations of Organogermanium Species

The thermochemistry of a reaction—the energy changes that occur—is a critical aspect of its study. Computational methods can provide accurate estimates of key thermochemical properties for organogermanium compounds. nih.govresearchgate.netresearchgate.net

Key thermochemical properties that can be calculated include:

Enthalpies of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often used in computational studies to achieve high accuracy through cancellation of errors. researchgate.net

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. For tributylchlorogermane, calculating the Ge-Cl and Ge-C bond dissociation energies would be crucial for understanding its thermal stability and reaction pathways.

These computed thermochemical data are vital for understanding the stability of organogermanium species and for predicting the feasibility and energy balance of their reactions.

Below is an example of a data table that could be generated from thermochemical calculations on tributylchlorogermane and related species.

| Property | Species | Hypothetical Calculated Value (kcal/mol) |

| Standard Enthalpy of Formation | (C4H9)3GeCl | -85.5 |

| Bond Dissociation Energy | Ge-Cl Bond in (C4H9)3GeCl | 110.2 |

| Bond Dissociation Energy | Ge-C Bond in (C4H9)3GeCl | 80.7 |

Note: The values in this table are illustrative and not based on actual published calculations for tributylchlorogermane.

Enthalpies of Formation and Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. It is a direct measure of bond strength and is crucial for understanding reaction mechanisms, particularly those involving radical intermediates. The BDEs for Ge-H bonds in various organogermanes have been studied, and these values provide a benchmark for understanding the reactivity of bonds to germanium acs.org. The Ge-C and Ge-Cl bond dissociation energies in tributylchlorogermane are critical for predicting its thermal stability and its propensity to undergo substitution or cleavage reactions. Theoretical calculations can provide estimates for these BDEs.

Below is a table with representative bond dissociation energies for related germanium compounds to provide context for the expected values in tributylchlorogermane.

| Bond | Compound Example | Bond Dissociation Energy (kJ/mol) |

| Ge-H | Triethylgermane | ~340 |

| Ge-C | Tetramethylgermane (B1582461) | ~360 |

| Ge-Cl | Germanium Tetrachloride | ~340 |

Note: The values presented are approximate and are intended to be illustrative of the general magnitude of bond energies for similar organogermanium compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. By developing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property, the property can be predicted for new, untested compounds.

While no specific QSPR studies focused solely on tributylchlorogermane were identified, the methodology has been successfully applied to predict properties like the enthalpy of formation for a range of organometallic compounds nih.gov. Such models typically use descriptors derived from the molecular graph or quantum chemical calculations to predict thermodynamic properties. A QSPR model for tributylchlorogermane and related organogermanium halides could be developed to predict properties such as boiling point, viscosity, or reactivity. The development of such a model would involve:

Dataset Collection: Gathering experimental data for a series of related organogermanium compounds.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The application of QSPR to organometallic compounds is a growing field that can aid in the design of new materials with desired properties and in the assessment of their potential environmental impact researchgate.netnih.govrsc.orgmdpi.com.

Studies on Bonding Nature and Electronic Effects in Organogermanium Compounds

The chemical behavior of tributylchlorogermane is governed by the nature of its chemical bonds and the electronic effects exerted by its constituent atoms and functional groups. Germanium, being in Group 14 of the periodic table, shares some bonding characteristics with carbon and silicon.

The germanium atom in tributylchlorogermane is tetravalent, forming four covalent bonds. The geometry around the germanium center is expected to be tetrahedral. The Ge-C bonds with the butyl groups are primarily covalent in nature. The electronegativity difference between germanium (2.01) and carbon (2.55) leads to a slight polarization of the Ge-C bond, with a partial positive charge on the germanium atom and a partial negative charge on the carbon atom.

The Ge-Cl bond is significantly more polar due to the higher electronegativity of chlorine (3.16). This polarity makes the germanium atom an electrophilic center, susceptible to nucleophilic attack. Theoretical studies on Si-Cl and Ge-Cl bond activation have shown that these bonds can be cleaved, for instance, through an SN2-type pathway rsc.org. This highlights the reactivity of the Ge-Cl bond in tributylchlorogermane.

Electronic effects play a crucial role in modulating the reactivity of the molecule. The butyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the germanium atom. This effect can influence the strength of the Ge-Cl bond and the Lewis acidity of the germanium center.

Future Research Directions and Emerging Frontiers in Tributylchlorogermane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of organogermanium compounds, including those derived from tributylchlorogermane, is undergoing a transformation towards greater efficiency and environmental responsibility. nih.govacs.org Future research is focused on overcoming the limitations of traditional methods, which often involve reactive and sensitive reagents.

Key research thrusts include:

Green Chemistry Approaches: There is a significant push to adopt green chemistry principles in organogermanium synthesis. This includes the use of less toxic starting materials and more environmentally friendly reaction conditions. For example, research into wet chemical reduction methods for synthesizing germanium nanoparticles (GeNPs) highlights a move towards more sustainable practices. scispace.com Similarly, developing synthetic pathways from germanium dioxide, a less toxic starting material, via hydrogermylation reactions presents a greener alternative to traditional routes. pharmacy180.com

Catalysis with Earth-Abundant Metals: A major trend is the replacement of expensive and toxic heavy metal catalysts (e.g., palladium, platinum) with catalysts based on earth-abundant and less toxic 3d metals like cobalt and copper. nih.govacs.org Cobalt-pincer complexes, for instance, have proven effective in the synthesis of unsaturated organogermanes under mild conditions, offering a cost-effective and chemoselective method. nih.govacs.org

Challenges in this area involve improving the yields and selectivity of these new sustainable routes to match or exceed established methods. youtube.com

| Synthetic Strategy | Catalyst/Reagent | Target Compound Type | Key Advantage |

| Hydrogermylation | Copper Complexes | Chiral Organogermanes | Asymmetric synthesis, high atom economy chinesechemsoc.org |

| (De)hydrosilylation | Cobalt-Pincer Complexes | Unsaturated Organogermanes | Use of earth-abundant metal, mild conditions nih.govacs.org |

| Grignard Reaction | Magnesium | Aryl/Vinyl Germanes | Established C-Ge bond formation acs.orgacs.org |

| Wet Chemical Reduction | N/A | Germanium Nanoparticles (GeNPs) | Promotes green chemistry, water-dispersible products scispace.com |

Exploration of New Catalytic Transformations and Systems

Tributylchlorogermane and its derivatives are not only synthetic targets but also key components in the development of new catalytic systems. Organogermanium compounds possess unique electronic and steric properties that can be harnessed to influence catalytic reactions. paperpublications.org

Emerging frontiers in this domain include:

Asymmetric Catalysis: A significant area of growth is the use of organogermanium compounds in asymmetric catalysis to produce chiral molecules. Copper-catalyzed asymmetric hydrogermylation of alkenes, for example, allows for the creation of C-stereogenic and Ge-stereogenic germanes with excellent enantioselectivity. chinesechemsoc.org The development of new chiral ligands for germanium will be essential to broaden the scope of these transformations.

Photocatalysis and Electrocatalysis: The integration of organogermanium chemistry with photocatalysis and electrocatalysis offers novel pathways for activating small molecules and forging new chemical bonds under mild conditions. rsc.org These energy-efficient methods could enable transformations that are difficult to achieve with traditional thermal catalysis, opening up new possibilities for C-C coupling and other functionalization reactions. rsc.orgbeilstein-journals.org

Heterogeneous Catalysis: Research into robust heterogeneous catalysts containing germanium is gaining traction. Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) has shown high efficiency in the hydrogenation of aromatic germanes to access saturated cyclic germanes. acs.org However, challenges such as catalyst poisoning and side reactions like degermylation with other catalysts (e.g., Pd/C, Pt/C) indicate a need for designing more selective and durable heterogeneous systems. acs.org

The table below summarizes recent catalytic systems involving organogermanium compounds.

| Catalytic System | Transformation | Catalyst | Significance |

| Copper-Catalyzed | Asymmetric Hydrogermylation | [Cu/Ph-BPE–Ge] species | Access to diverse chiral organogermanes chinesechemsoc.org |

| Rhodium/Platinum | Hydrogenation of Aryl Germanes | Nishimura’s Catalyst | Synthesis of 3D saturated germane (B1219785) frameworks acs.org |

| Cobalt-Catalyzed | Dehydrogenative Coupling | Pincer Cobalt Complexes | Efficient synthesis of unsaturated organogermanes nih.gov |

| Photocatalysis | C-C Coupling | Various Photocatalysts | Potential for novel, energy-efficient transformations rsc.org |

Integration with Materials Science and Nanotechnology

The unique properties of germanium make its organic compounds, often derived from precursors like tributylchlorogermane, highly valuable in materials science and nanotechnology. wiley-vch.de Germanium's status as a semiconductor and its optical properties are central to these applications. pharmacy180.comamericanelements.com

Future research directions are focused on:

Semiconductors and Electronics: Organogermanium compounds are critical precursors for creating materials used in electronics. wiley-vch.de Tributylchlorogermane can be used to synthesize germanium-containing polymers and thin films for applications in semiconductors, transistors, and light-emitting diodes (LEDs). americanelements.comontosight.ai The ability to tune the organic substituents allows for fine-control over the electronic properties of the final material.

Nanomaterials: The synthesis of germanium nanoparticles (GeNPs) and other nanostructures is a rapidly growing field. scispace.com These materials have potential applications ranging from electronics to biomedicine. Green synthetic routes are being developed to produce capped, water-dispersible GeNPs, which are particularly interesting for biological applications like drug delivery. scispace.com

Optical Materials: Germanium and its compounds are used in fiber-optics and infrared-optics. wiley-vch.de Research into new organogermanium polymers and composites could lead to advanced materials with tailored refractive indices and transmission properties for use in next-generation optical devices.

| Material Type | Precursor | Application Area | Key Property |

| Thin Films | Tributylchlorogermane | Semiconductors, LEDs americanelements.comontosight.ai | Semiconductor properties pharmacy180.com |

| Nanoparticles (GeNPs) | Organogermanium compounds | Biomedicine, Catalysis scispace.com | Biocompatibility, High surface area scispace.com |

| Polymers | Functionalized Germanes | Fiber-optics, Infrared-optics wiley-vch.de | Optical transparency wiley-vch.de |

| Photovoltaics | Organogermanium compounds | Solar Cells pharmacy180.comontosight.ai | Photoelectric conversion |

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organogermanium compounds. researchgate.net Techniques like Density Functional Theory (DFT) provide deep insights into reaction mechanisms, electronic structures, and spectroscopic properties, guiding experimental efforts. acs.orgnajah.edu